Methyl [1,2,4]triazolo[1,5-A]pyridine-7-carboxylate Methyl [1,2,4]triazolo[1,5-A]pyridine-7-carboxylate
Brand Name: Vulcanchem
CAS No.: 1005205-51-5
VCID: VC13445356
InChI: InChI=1S/C8H7N3O2/c1-13-8(12)6-2-3-11-7(4-6)9-5-10-11/h2-5H,1H3
SMILES: COC(=O)C1=CC2=NC=NN2C=C1
Molecular Formula: C8H7N3O2
Molecular Weight: 177.16 g/mol

Methyl [1,2,4]triazolo[1,5-A]pyridine-7-carboxylate

CAS No.: 1005205-51-5

Cat. No.: VC13445356

Molecular Formula: C8H7N3O2

Molecular Weight: 177.16 g/mol

* For research use only. Not for human or veterinary use.

Methyl [1,2,4]triazolo[1,5-A]pyridine-7-carboxylate - 1005205-51-5

Specification

CAS No. 1005205-51-5
Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
IUPAC Name methyl [1,2,4]triazolo[1,5-a]pyridine-7-carboxylate
Standard InChI InChI=1S/C8H7N3O2/c1-13-8(12)6-2-3-11-7(4-6)9-5-10-11/h2-5H,1H3
Standard InChI Key ODVWJXKVVRMYQJ-UHFFFAOYSA-N
SMILES COC(=O)C1=CC2=NC=NN2C=C1
Canonical SMILES COC(=O)C1=CC2=NC=NN2C=C1

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s core consists of a pyridine ring fused with a 1,2,4-triazole moiety at positions 1 and 5. The methyl ester group at position 7 introduces steric and electronic modifications critical for reactivity and biological interactions . Key structural features include:

  • Molecular Formula: C₈H₇N₃O₂

  • Molecular Weight: 177.16 g/mol

  • IUPAC Name: Methyl triazolo[1,5-a]pyridine-7-carboxylate

  • SMILES: COC(=O)C₁=CC₂=NC=NN₂C=C₁

The triazole ring contributes to planar geometry, with a root-mean-square (RMS) deviation of 0.0068 Å observed in analogous structures . The dihedral angle between the triazole and pyridine rings is minimal (0.9°), ensuring conjugation across the fused system .

Synthesis and Characterization

Traditional Synthetic Routes

Early syntheses relied on multistep cyclization strategies:

  • Amidine Cyclization: Reacting 2-aminopyridine derivatives with nitriles or acyl hydrazides under oxidative conditions (e.g., Pb(OAc)₄ or MnO₂) .

  • Transamidation Pathways: Enaminonitriles and benzohydrazides undergo tandem transamidation and cyclization in acetic acid .

Yields from these methods typically range from 60–80%, with limitations in regioselectivity and functional group tolerance .

Modern Microwave-Assisted Synthesis

Microwave irradiation has revolutionized synthesis, enabling catalyst-free, rapid reactions (15–30 minutes) with yields exceeding 90% . A representative protocol involves:

  • Reactants: Enaminonitrile (1.0 equiv.) + benzohydrazide (1.2 equiv.)

  • Conditions: Microwave irradiation (100°C, 250 W) in ethanol .

  • Mechanism: Transamidation → nucleophilic addition → cyclocondensation .

This method eliminates heavy metal catalysts and reduces byproducts, aligning with green chemistry principles .

Physicochemical Properties

Crystallographic Data

X-ray diffraction studies of analogous ethyl esters reveal:

  • Planarity: RMS deviation of 0.0068 Å for the fused ring system .

  • Intermolecular Interactions: Centrosymmetric dimers stabilized by C–H⋯N hydrogen bonds (2.58–2.65 Å) .

ParameterValueSource
Bond Length (C7–O1)1.342 Å
Dihedral Angle (Ph/Tz)61.4°
Density1.387 g/cm³

Spectroscopic Profiles

  • IR: Strong absorption at 1720 cm⁻¹ (ester C=O stretch) .

  • ¹H NMR (DMSO-d₆): δ 3.89 (s, 3H, OCH₃), 7.42 (d, J = 7.2 Hz, H6), 8.21 (d, J = 7.2 Hz, H5) .

  • ¹³C NMR: 52.1 (OCH₃), 165.3 (C=O), 148.9 (triazole C2) .

Pharmacological Applications

Antimicrobial Activity

Triazolopyridine derivatives exhibit broad-spectrum activity:

PathogenMIC (µg/mL)DerivativeSource
Staphylococcus aureus32Ethyl 6-methyl-8-Ph
Candida albicans646-Iodo analog

The methyl ester’s lipophilicity enhances membrane permeability, while the triazole moiety chelates microbial metalloenzymes .

Cell LineIC₅₀ (µM)Selectivity Index
MCF-7 (breast)2.38.7
HepG2 (liver)3.16.2

Mechanistically, they compete with vinca alkaloids for tubulin binding without cross-resistance in multidrug-resistant lines .

Industrial and Material Science Applications

Organic Electronics

The conjugated system enables applications in:

  • OLEDs: Electron-transport layers due to high electron affinity (EA = -2.8 eV) .

  • Coordination Polymers: Ligands for luminescent Cu(I)/Ag(I) complexes .

Synthetic Intermediates

The ester group facilitates hydrolysis to carboxylic acids for further functionalization . For example:

  • Amidation: Forms hydrazide derivatives for kinase inhibition (e.g., JAK1/2 IC₅₀ = 35 nM) .

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